
5-Bromo-2,2-dimethoxypentanoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,11-Bis(methylsulfonylsulfanyl)undecane is an organic compound characterized by the presence of two methylsulfonylsulfanyl groups attached to an undecane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Bis(methylsulfonylsulfanyl)undecane typically involves the reaction of 1,11-dibromoundecane with sodium methylsulfonylsulfide. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by methylsulfonylsulfanyl groups.
Industrial Production Methods
Industrial production of 1,11-Bis(methylsulfonylsulfanyl)undecane follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,11-Bis(methylsulfonylsulfanyl)undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups back to thiol groups.
Substitution: The methylsulfonylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,11-Bis(methylsulfonylsulfanyl)undecane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,11-Bis(methylsulfonylsulfanyl)undecane involves its interaction with molecular targets through its sulfonyl and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress and redox regulation.
Comparación Con Compuestos Similares
1,11-Bis(methylsulfonylsulfanyl)undecane can be compared with other similar compounds such as:
1,11-Dibromoundecane: A precursor in the synthesis of 1,11-Bis(methylsulfonylsulfanyl)undecane.
1,11-Bis(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)undecane: A compound with similar structural features but different functional groups.
Spiro[5.5]undecane derivatives: Compounds with similar carbon skeletons but different substituents.
The uniqueness of 1,11-Bis(methylsulfonylsulfanyl)undecane lies in its dual sulfonylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C13H28O4S4 |
|---|---|
Peso molecular |
376.6 g/mol |
Nombre IUPAC |
1,11-bis(methylsulfonylsulfanyl)undecane |
InChI |
InChI=1S/C13H28O4S4/c1-20(14,15)18-12-10-8-6-4-3-5-7-9-11-13-19-21(2,16)17/h3-13H2,1-2H3 |
Clave InChI |
NWTGVRZMPYJNKV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCCCCCCCCCCCSS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


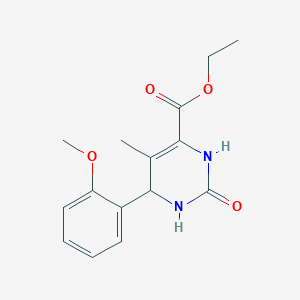
![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
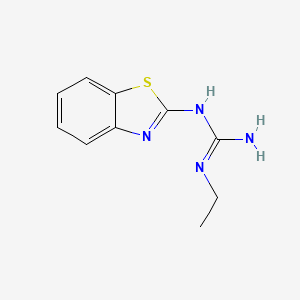
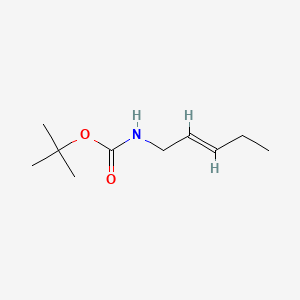
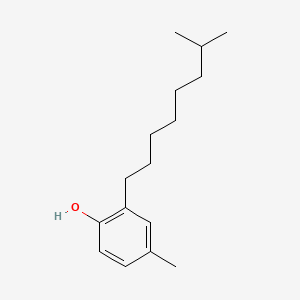

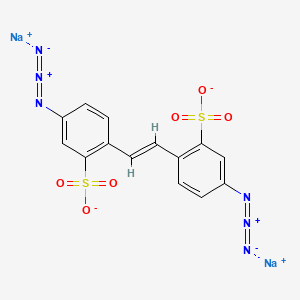
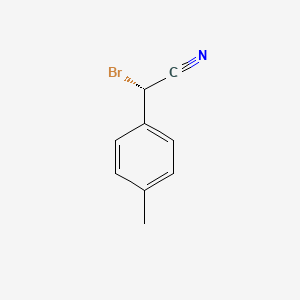
![[(2R,3R,4S)-3,4-dibenzoyloxy-6-oxohexan-2-yl] benzoate](/img/structure/B13829936.png)
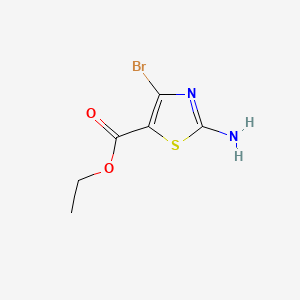
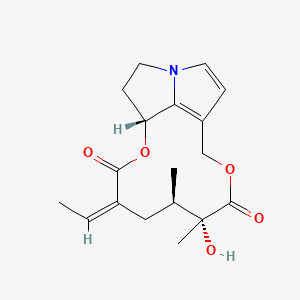
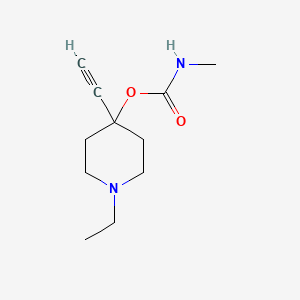
![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)
![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)
